N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Regioisomerism LXR-β Binding affinity

Deploy this 4-position substituted thiazolo[5,4-b]pyridine methanesulfonamide (CAS 912624-37-4) as a unique regioisomeric starting scaffold for MALT1 allosteric inhibitor SAR in ABC-DLBCL. Unlike 5-position isomers or ethanesulfonamide analogs with weak activity (EC50 ~67.4 µM), this 4-position methanesulfonamide offers distinct selectivity profiling against kinase panels. With XLogP3 of 2.6 and MW 319.4 g/mol, it occupies favorable drug-like space for hit-finding, selectivity fingerprinting, or as a structurally matched negative control. ≥95% purity. Order now for your medicinal chemistry program.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
CAS No. 912624-37-4
Cat. No. B2634664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
CAS912624-37-4
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C
InChIInChI=1S/C14H13N3O2S2/c1-9-8-10(5-6-11(9)17-21(2,18)19)13-16-12-4-3-7-15-14(12)20-13/h3-8,17H,1-2H3
InChIKeyXKBLOVVPMVUHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 912624-37-4) – Compound Identity and Baseline Characterization


N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 912624-37-4) is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a 2-methyl-4-methanesulfonamidophenyl moiety [1]. The compound belongs to the broader thiazolo[5,4-b]pyridine class, which has been explored as a scaffold for allosteric inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), with reports of good cellular potency and refined selectivity for class members . As a research chemical with ≥95% purity, it serves as an intermediate and probe molecule for medicinal chemistry campaigns targeting MALT1-dependent NF-κB signaling pathways implicated in ABC-DLBCL and inflammatory disorders [2].

Why Generic Substitution Fails for N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide


Thiazolo[5,4-b]pyridine-based sulfonamides are not functionally interchangeable due to the profound impact of regioisomerism (e.g., substitution at the 4- vs. 5-position of the central phenyl ring) and sulfonamide chain length on target engagement and selectivity [1]. Class-level MALT1 inhibitory activity alone provides no guarantee of equivalent potency, kinase selectivity, or ADME profile across analogs; a positional isomer with an ethanesulfonamide group rather than methanesulfonamide exhibited only weak micromolar activity (EC50 ≈ 67.4 µM) against LXR-β in a high-throughput screen, underscoring that minor structural variations can eliminate meaningful target modulation [1]. Without compound-specific quantitative activity data, substituting a close analog introduces uncontrolled risk of loss of function or gain of off-target effects—a critical concern for probe development and SAR campaigns [2].

N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 4-Position Substitution vs. 5-Position Isomer in Target Engagement

The target compound bears the thiazolo[5,4-b]pyridine moiety at the 4-position of the 2-methylphenyl ring. A closely related positional isomer—N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide—was tested in a high-throughput screen against the oxysterol receptor LXR-β and displayed an EC50 of approximately 67.4 µM (6.75 × 10^4 nM), indicating very weak target engagement [1]. No bioactivity data have been reported in curated public databases (PubChem, ChEMBL, BindingDB) for the target 4-position isomer, underscoring a critical evidence gap. This lack of data for the 4-substituted compound means that any assumption of equivalent or superior potency relative to the 5-substituted isomer is unsubstantiated; procurement decisions must recognize that regioisomeric positioning is a known determinant of biological activity and that the 4-substituted scaffold may exhibit a completely distinct activity profile, potentially including inactivity or altered selectivity, until experimentally characterized [1].

Regioisomerism LXR-β Binding affinity

Class-Level MALT1 Inhibitory Potential: Thiazolo[5,4-b]pyridine Scaffold Contextualization

Vendor descriptions indicate that thiazolo[5,4-b]pyridines were developed as allosteric inhibitors of MALT1 with good cellular potency and refined selectivity . This class-level claim is supported by patent literature from AbbVie and others describing thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors for ABC-DLBCL and inflammatory diseases [1]. However, the specific compound N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has not been individually characterized with reported IC50, cellular potency, or selectivity data in any publicly available patent or journal article as of the search date. The class-level inference provides a plausible therapeutic direction but cannot be used as a procurement differentiator without compound-specific quantitative confirmation.

MALT1 NF-κB Allosteric inhibitor

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Des-Methyl Analog

The target compound features a methyl substituent at the 2-position of the central phenyl ring and a methanesulfonamide group, yielding a computed XLogP3 of 2.6 and a molecular weight of 319.4 g/mol [1]. The des-methyl analog N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 863594-68-7, MW 305.4) lacks the 2-methyl group, which would reduce its lipophilicity (estimated XLogP ~2.0–2.2) and alter its hydrogen-bonding network . The presence of the methyl group in the target compound is predicted to increase logP by approximately 0.4–0.6 units, potentially enhancing passive membrane permeability relative to the des-methyl analog. However, this remains a computed prediction unvalidated by experimental logD or permeability data for the target compound.

Lipophilicity Permeability Physicochemical properties

Best-Fit Research Application Scenarios for N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide


MALT1 Probe Development and SAR Exploration in ABC-DLBCL Models

Given the class-level evidence linking thiazolo[5,4-b]pyridines to MALT1 allosteric inhibition , this compound is best deployed as a starting scaffold for structure–activity relationship (SAR) campaigns targeting MALT1 in ABC-DLBCL cell lines. Researchers should validate MALT1 protease inhibition in biochemical assays and NF-κB reporter gene assays before advancing to cellular proliferation studies [1]. The compound's unvalidated status makes it suitable for hit-finding rather than lead optimization.

Regioisomeric Selectivity Profiling Against Kinase Panels

The absence of selectivity data creates an opportunity to profile this 4-position regioisomer against a broad kinase panel and compare its selectivity fingerprint with that of the 5-position isomer . Such profiling can reveal whether the positional shift confers differential kinase inhibition profiles, which is valuable for designing selective chemical probes. This application is particularly relevant for academic screening centers and early-stage drug discovery groups evaluating thiazolopyridine scaffolds.

Physicochemical Optimization of Thiazolopyridine Series for Oral Bioavailability

The computed XLogP3 of 2.6 and molecular weight of 319.4 g/mol place this compound within favorable drug-like space (Lipinski rule of five). Comparative analysis with des-methyl and other substituted analogs can guide optimization of lipophilicity and solubility for oral absorption [1]. This application is suited for medicinal chemistry teams seeking to balance potency with ADME properties in thiazolopyridine-based programs.

Negative Control or Inactive Comparator for Validated MALT1 Inhibitors

If experimental testing reveals that this compound lacks MALT1 inhibitory activity—as suggested by the current data gap—it may serve as a structurally matched negative control for more potent thiazolopyridine MALT1 inhibitors . This application is critical for confirming on-target effects in cellular assays and avoiding false-positive conclusions in target validation studies.

Quote Request

Request a Quote for N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.